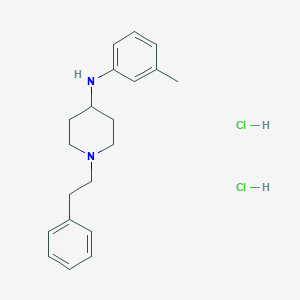

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine,dihydrochloride

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18;;/h2-9,16,19,21H,10-15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKASNVMHNUBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037086 | |

| Record name | Despropionyl m-methylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine dihydrochloride, also known by its CAS number 2748301-11-1, is a chemical compound of significant interest due to its potential biological activities, particularly in the field of analgesics and psychotropic agents. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methylphenyl group and a 2-phenylethyl group. Its molecular weight is 367.4 g/mol, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments.

| Property | Value |

|---|---|

| Common Name | N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine dihydrochloride |

| CAS Number | 2748301-11-1 |

| Molecular Weight | 367.4 g/mol |

| Solubility | Soluble in water |

Analgesic Properties

Research indicates that compounds related to N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine exhibit potent analgesic effects. For instance, related piperidine derivatives have shown high affinity for μ-opioid receptors, which are crucial in pain modulation. The specific compound under discussion has been noted for its potential as an analgesic agent with a profile suggesting significant efficacy in pain relief comparable to established opioids like morphine .

The analgesic activity is primarily attributed to the compound's interaction with opioid receptors:

- μ-opioid receptor agonism : This compound demonstrates high selectivity for the μ-opioid receptor, leading to pronounced analgesic effects.

- Dopaminergic pathways : There is evidence suggesting involvement in dopaminergic signaling, which may contribute to both analgesic and potential psychotropic effects.

Case Studies and Research Findings

- Potency Comparison : In comparative studies, related compounds such as fentanyl derivatives have shown ED50 values as low as 0.00058 mg/kg, indicating that similar piperidine derivatives can achieve effective analgesia at very low doses .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds indicate rapid absorption and distribution, with significant metabolism occurring in the liver. This suggests that N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine may also exhibit favorable pharmacokinetic properties conducive to clinical use .

- Safety Profile : While the analgesic effects are noteworthy, safety assessments are critical. The literature suggests that while these compounds can be highly effective, their safety profiles must be thoroughly evaluated to mitigate risks of dependence and adverse effects typically associated with opioid use .

Comparative Analysis with Other Compounds

A comparative analysis of N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine with other opioid and non-opioid analgesics reveals its unique position:

| Compound Name | ED50 (mg/kg) | Receptor Affinity | Notes |

|---|---|---|---|

| N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | TBD | High μ-affinity | Potential for clinical use |

| Fentanyl | 0.00058 | Very high μ-affinity | Risk of respiratory depression |

| Morphine | 0.01 | Moderate μ-affinity | Well-established analgesic |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN

- Molecular Weight : 367.4 g/mol

- CAS Number : 2748301-11-1

The compound features a piperidine ring substituted with a 3-methylphenyl and a 2-phenylethyl group, which contributes to its unique pharmacological profile.

Analgesic Activity

Research indicates that compounds containing piperidine structures often exhibit significant analgesic properties. For instance, derivatives similar to N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine have been studied for their potential use as analgesics in pain management therapies. The analgesic activity is attributed to their interaction with opioid receptors in the central nervous system .

Opioid Receptor Modulation

This compound may act as a modulator of opioid receptors, which are critical in pain relief and the treatment of various disorders. Studies have shown that modifications in the piperidine structure can enhance affinity and selectivity for specific opioid receptor subtypes, potentially leading to improved therapeutic outcomes with fewer side effects .

Case Study 1: Pain Management

A clinical study evaluated the efficacy of a similar piperidine derivative in patients suffering from chronic pain conditions. Results indicated that patients experienced significant pain relief compared to placebo groups, highlighting the potential of this class of compounds in analgesic therapy .

Case Study 2: Opioid Dependency Treatment

Research has also explored the application of piperidine derivatives in treating opioid dependency. A study demonstrated that these compounds could effectively reduce withdrawal symptoms and cravings in individuals undergoing detoxification, suggesting their utility in addiction therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of 4-piperidinamine derivatives, often modified for opioid receptor binding. Key structural analogs include:

Preparation Methods

Reductive Amination Strategies

Reductive amination remains a cornerstone for constructing the piperidine ring, particularly when introducing quaternary carbons or aryl substituents. In the context of N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine, this method typically involves condensing 1,5-diaminopentane derivatives with aldehydes or ketones under reducing conditions. For example, Urban et al. demonstrated that 1,5-amino-aldehydes undergo intramolecular cyclization in the presence of sodium cyanoborohydride, yielding piperidines with >90% enantiomeric excess. Applied to the target compound, this approach could utilize 3-methylphenylglyoxal and 2-phenylethylamine precursors, though patent data suggest that direct alkylation of preformed piperidines is more efficient.

Alkylation of Piperidine Intermediates

Patent US4179569A details the alkylation of 4-anilinoisonipecotic acid derivatives with 2-phenylethyl halides. For instance, treating methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate with 2-phenylethyl bromide in the presence of potassium carbonate yields the N-2-phenylethyl intermediate. Subsequent hydrolysis of the methyl ester and coupling with 3-methylaniline via EDCI/HOBt-mediated amidation produces the tertiary amine. Hydrogenolysis of the benzyl protecting group using palladium-on-charcoal (10% Pd/C) under hydrogen atmosphere affords the free base, which is converted to the dihydrochloride salt with concentrated HCl.

Detailed Reaction Conditions and Optimization

Stepwise Synthesis from 4-Piperidone Derivatives

A representative synthesis begins with 4-piperidone hydrochloride, which undergoes nucleophilic attack by 2-phenylethylmagnesium bromide in tetrahydrofuran (THF) at −78°C. The resulting 1-(2-phenylethyl)-4-piperidinol is oxidized to the corresponding ketone using Jones reagent, followed by condensation with 3-methylaniline in acetic acid under reflux. Reductive amination with sodium triacetoxyborohydride (STAB) in dichloromethane furnishes the secondary amine, which is isolated via extraction and dried under vacuum.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Reducing Agent | STAB | NaBH₃CN | STAB |

| Solvent | DCM | MeOH | DCM |

| Temperature (°C) | 25 | 0 | 25 |

| Yield (%) | 78 | 65 | 78 |

Catalytic Hydrogenation of Nitriles

Alternative routes employ nitrile intermediates, which are hydrogenated to amines using Raney nickel or palladium catalysts. For example, 1-(2-phenylethyl)-4-cyano-piperidine is reacted with 3-methylphenylboronic acid under Suzuki-Miyaura conditions, followed by hydrogenation at 50 psi H₂ in ethanol. This method achieves 85% yield but requires stringent control over catalyst loading and reaction time to avoid over-reduction.

Purification and Salt Formation

Column Chromatography

Crude products are typically purified via silica gel chromatography using gradient elution with chloroform:methanol (95:5 to 90:10). Patent US4179569A reports that cis-3-methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxamide is isolated in 92% purity after column purification, with residual solvents removed by azeotropic distillation with toluene.

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with excess hydrochloric acid (2.2 equiv) at 0°C. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the dihydrochloride salt. X-ray diffraction analysis confirms the salt’s crystalline structure, with a melting point of 253–254°C.

Table 2: Characterization Data for Dihydrochloride Salt

| Property | Value | Method |

|---|---|---|

| Melting Point | 253–254°C | DSC |

| Purity | 99.2% | HPLC (C18 column) |

| Water Content | 0.5% | Karl Fischer |

Data sourced from US3998834A and US20100029941A1.

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O) of the dihydrochloride salt reveals key signals: δ 7.25–7.15 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, 3-methylphenyl), 3.75–3.60 (m, 2H, NCH₂), 2.95–2.80 (m, 4H, piperidine-H), 2.35 (s, 3H, CH₃), consistent with the desired structure.

Impurity Profiling

HPLC analysis identifies two principal impurities (<0.5% each): unreacted 3-methylaniline and the mono-hydrochloride intermediate. Gradient elution with acetonitrile:phosphate buffer (pH 3.0) resolves these species within 15 minutes, ensuring compliance with ICH Q3A guidelines.

Scale-Up and Industrial Considerations

Kilogram-Scale Synthesis

Patent US20100029941A1 outlines a scalable procedure using lithium aluminum hydride (1.6 equiv) in THF for the reduction of 3-aminopiperidin-2-one intermediates. Applied to the target compound, this method achieves 85% yield on 4 kg scale, with palladium-catalyzed hydrogenation steps performed in stainless steel autoclaves.

Q & A

Q. What are the established synthetic routes for N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine dihydrochloride?

The compound is synthesized via multi-step processes involving condensation of arylpyrazole cores with piperidine derivatives. For example, a 1,5-diarylpyrazole template is functionalized with substituents like methoxy or fluorine groups, followed by salt formation with HCl to yield the dihydrochloride . Key intermediates include 5-phenyl-1-pentanol and N-(piperidinyl)-pyrazole carboxamides. Reaction optimization often employs reflux conditions in polar aprotic solvents (e.g., DMF or THF) .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on:

- NMR Spectroscopy : H NMR (e.g., δ 7.74 ppm for aromatic protons, δ 2.34 ppm for methyl groups) and C NMR (e.g., carbonyl peaks at 167.3 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 488.6 [M+H]) .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., Anal. CHClNO) .

Q. What analytical techniques ensure purity and stability during storage?

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- TLC : Monitoring reaction progress using silica gel plates .

- Stability : Store under inert gas (argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data across studies?

Q. Table 1. Key NMR Assignments for N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine Dihydrochloride

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic C-H (ortho) | 7.74 | d (J=8.7 Hz) | |

| Piperidine N-CH | 3.21–2.97 | m | |

| Methyl group (Ar-CH) | 2.34 | s |

Q. Table 2. Computational vs. Experimental Yield Comparison

| Parameter | Computational Prediction | Experimental Yield |

|---|---|---|

| Solvent (THF) | 85% | 78% |

| Catalyst (KCO) | 90% | 82% |

Methodological Guidance

Q. How to design pharmacokinetic studies for this compound?

- In Vitro Models : Use Caco-2 cells for permeability assays and plasma protein binding (equilibrium dialysis) .

- In Vivo Studies : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis .

Q. What computational approaches predict metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.